molecular formula O21Pr2Si7Zr2 B13408679 Dioxido(oxo)silane;praseodymium(3+);zirconium(4+) CAS No. 68187-15-5

Dioxido(oxo)silane;praseodymium(3+);zirconium(4+)

Cat. No.: B13408679
CAS No.: 68187-15-5
M. Wt: 996.85 g/mol
InChI Key: MGGWONGKKPENJT-UHFFFAOYSA-N
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Description

The compound "Dioxido(oxo)silane;praseodymium(3+);zirconium(4+)" is a complex ceramic material incorporating silicon dioxide (SiO₂), praseodymium in the +3 oxidation state (Pr³⁺), and zirconium in the +4 oxidation state (Zr⁴⁺). Praseodymium’s role as a variable-valence cation and its ability to modify oxygen vacancy concentrations are critical to its functional properties, particularly ionic conductivity and thermal stability . This article compares this compound with similar ceramic systems, focusing on structural, electronic, and functional characteristics.

Properties

CAS No.

68187-15-5

Molecular Formula

O21Pr2Si7Zr2

Molecular Weight

996.85 g/mol

IUPAC Name

dioxido(oxo)silane;praseodymium(3+);zirconium(4+)

InChI

InChI=1S/7O3Si.2Pr.2Zr/c7*1-4(2)3;;;;/q7*-2;2*+3;2*+4

InChI Key

MGGWONGKKPENJT-UHFFFAOYSA-N

Canonical SMILES

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Zr+4].[Zr+4].[Pr+3].[Pr+3]

physical_description

Other Solid;  Dry Powder

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Characteristics

Ionic Radii and Lattice Compatibility

The ionic radius of Pr³⁺ (1.126 Å, 8-coordinate) is larger than that of Zr⁴⁺ (0.84 Å, 8-coordinate) and Y³⁺ (1.019 Å, 8-coordinate), based on Shannon’s revised ionic radii . This mismatch introduces lattice strain when Pr³⁺ substitutes Zr⁴⁺, promoting oxygen vacancy formation to maintain charge balance. For example, in Pr-doped Mg-FSZ (fully stabilized zirconia), Pr³⁺ substitution for Zr⁴⁺ creates oxygen vacancies, enhancing ionic conductivity .

Oxidation State and Hybridization Effects

Praseodymium predominantly adopts the +3 oxidation state in oxide matrices, as confirmed by X-ray absorption spectroscopy (XAS) and thermogravimetric analysis . However, under reducing conditions or elevated temperatures, partial reduction to Pr³⁺ can occur, altering oxygen stoichiometry . Strong hybridization between Pr 4f orbitals and O 2p/Cu 3d states (observed in superconducting systems) may disrupt electronic structures, though this effect is less pronounced in non-metallic zirconia systems .

Comparison with Yttria-Stabilized Zirconia (YSZ)

Property Dioxido(oxo)silane;Pr³⁺;Zr⁴⁺ YSZ (8 mol% Y³⁺)
Ionic Conductivity ~0.10 S/cm at 1000°C ~0.14 S/cm at 1000°C
Stabilizing Dopant Pr³⁺ Y³⁺
Oxygen Vacancy Conc. Higher due to Pr³⁺/Zr⁴⁺ mismatch Moderate (1 vacancy per 2 Y³⁺)
Thermal Stability Reduced partitioning at high temps Excellent up to 1200°C

Pr³⁺ doping improves vacancy-mediated ionic conductivity compared to undoped zirconia but slightly underperforms YSZ due to larger ionic strain. However, Pr³⁺ enhances phase stability in Mg-FSZ systems, resisting phase partitioning during thermal cycling .

Comparison with Other Rare Earth-Doped Zirconia Systems

Gadolinia-Doped Zirconia (GdSZ)

  • Ionic Radius : Gd³⁺ (1.053 Å) is smaller than Pr³⁺, resulting in lower lattice strain.
  • Conductivity : GdSZ exhibits ~0.12 S/cm at 1000°C, marginally higher than Pr-doped systems but requires higher dopant concentrations.
  • Applications : GdSZ is preferred for intermediate-temperature solid oxide fuel cells (IT-SOFCs), whereas Pr-doped systems excel in high-temperature sensors due to redox activity .

Samaria-Doped Zirconia (SmSZ)

  • Sm³⁺ (1.079 Å) closely matches Pr³⁺ in size but lacks variable valence.
  • SmSZ shows stable ionic conductivity but cannot dynamically adjust oxygen vacancies under varying oxygen partial pressures, unlike Pr-doped systems .

Comparison with Silica-Containing Ceramic Systems

The inclusion of SiO₂ (dioxido(oxo)silane) may introduce glassy phases or secondary interfaces, altering sintering behavior and mechanical strength. For example:

  • ZrSiO₄ (Zircon) : A natural silicate with high chemical inertia but negligible ionic conductivity.
  • Pr³⁺-Doped Silicates : Pr³⁺ in silicate glasses (e.g., fluoroborophosphate systems) exhibits strong photoluminescence but lacks the ionic conductivity of zirconia-based materials .

Thermal and Chemical Stability

  • Pr³⁺ Oxidation State : Stable up to 800°C in air but partially reduces under H₂/N₂ flows, impacting oxygen content .
  • Phase Stability : Superior to Ca- or Mg-stabilized zirconia, as Pr³⁺ suppresses phase segregation .
  • Chemical Reactivity : Less prone to carbonation than YSZ but may react with sulfur-containing atmospheres.

Biological Activity

Dioxido(oxo)silane;praseodymium(3+);zirconium(4+) is a complex inorganic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, biocompatibility, and catalytic applications in biological systems.

Chemical Composition and Structure

The compound consists of silane, praseodymium, and zirconium components. The presence of praseodymium (Pr³⁺) and zirconium (Zr⁴⁺) ions contributes to its unique properties, including enhanced stability and reactivity in biological environments.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of zirconium-based compounds, which may extend to Dioxido(oxo)silane;praseodymium(3+);zirconium(4+). Zirconium hydroxide (Zr(OH)₄), a related compound, has demonstrated significant effectiveness against various bacterial strains. For instance, zirconium oxide layers created through micro-arc oxidation exhibited excellent antibacterial efficiency against methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Efficacy of Zirconium Compounds

CompoundTarget BacteriaEfficacy
Zirconium HydroxideMRSAHigh
Zirconium OxideEscherichia coliModerate
Dioxido(oxo)silane;Pr;ZrNot specifically tested yetPotentially High

Catalytic Activity

Dioxido(oxo)silane;praseodymium(3+);zirconium(4+) may also serve as a catalyst in various biochemical reactions. Zirconium compounds have shown promise in catalyzing reactions involving chemical warfare agents and toxic industrial chemicals due to their high surface area and reactivity .

Table 2: Catalytic Applications of Zirconium Compounds

Reaction TypeCatalyst UsedEfficiency
Hydrolysis of OrganophosphatesZirconium HydroxideHigh
Adsorption of Heavy MetalsPorous Zirconium OxideVery High

Case Study 1: Antimicrobial Layer Development

In a study aimed at developing antimicrobial surfaces, zirconium oxide was modified with silver nanoparticles to enhance its antibacterial properties. The resulting material showed superior performance against biofilms compared to untreated surfaces, indicating the potential application of Dioxido(oxo)silane;praseodymium(3+);zirconium(4+) in medical devices .

Case Study 2: Water Purification

Research has demonstrated the effectiveness of zirconium hydroxide in removing lead ions from aqueous solutions. This property suggests that similar compounds could be utilized for environmental remediation efforts, highlighting the broader implications of Dioxido(oxo)silane;praseodymium(3+);zirconium(4+) in public health and safety .

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